N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE
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Description
N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE is a useful research compound. Its molecular formula is C12H15F3N2O3S and its molecular weight is 324.32. The purity is usually 95%.
The exact mass of the compound N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Sulfonamides, including pyridine-based sulfonamides, have been extensively used in organic synthesis. For instance, sulfonic acid functionalized pyridinium chloride, a related sulfonamide compound, has been employed as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via one-pot condensation reactions (Zolfigol et al., 2015). These reactions highlight the role of sulfonamides in facilitating efficient synthesis processes.
Medicinal Chemistry and Biological Activity
Sulfonamide-based compounds have demonstrated a wide range of biological activities, making them significant in medicinal chemistry. A review on two-component sulfonamide hybrids revealed their pharmacological potential, including antibacterial, anti-carbonic anhydrase, and anti-tumor activities (Ghomashi et al., 2022). This indicates the versatility of sulfonamide frameworks in drug design and development.
Heterocyclic Chemistry
Sulfonamides have been utilized for the selective synthesis of heterocyclic compounds, which are pivotal in developing therapeutic agents. For example, a sulfur-functionalized aminoacrolein derivative was used for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the reagent's utility in parallel medicinal chemistry protocols (Tucker et al., 2015).
Materials Science
In materials science, sulfonamides have been incorporated into graphene oxide to create highly efficient and recyclable catalysts for organic synthesis. For instance, magnetically separable graphene oxide anchored sulfonic acid was synthesized and used as a catalyst for the one-pot synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating its high catalytic activity and recyclability (Zhang et al., 2016).
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)9-17(10-3-6-20-7-4-10)21(18,19)11-2-1-5-16-8-11/h1-2,5,8,10H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZFHASXDATOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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